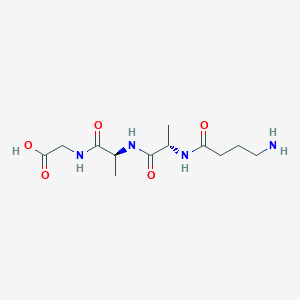![molecular formula C31H38ClN3O5S B15173933 Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including a butanoic acid moiety, a sulfonyl group, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar functional groups.
3-Methoxyphenylboronic acid: Shares some structural features and is used in similar applications.
2-Pyrrolidone: Another compound with a complex structure and diverse applications.
Uniqueness
Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C31H38ClN3O5S |
|---|---|
Molekulargewicht |
600.2 g/mol |
IUPAC-Name |
methyl 2-[[2-[4-[3-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]phenyl]-2,6-dimethylphenyl]-2-oxoethyl]amino]-4-(dimethylamino)butanoate |
InChI |
InChI=1S/C31H38ClN3O5S/c1-19-16-29(20(2)15-26(19)32)41(38,39)34-25-10-8-9-23(17-25)24-13-21(3)30(22(4)14-24)28(36)18-33-27(31(37)40-7)11-12-35(5)6/h8-10,13-17,27,33-34H,11-12,18H2,1-7H3 |
InChI-Schlüssel |
SETGOPAHFDXQLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)CNC(CCN(C)C)C(=O)OC)C)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


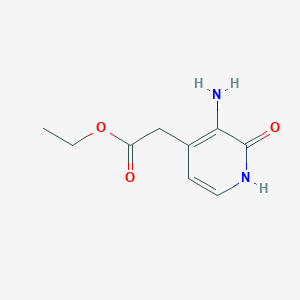
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
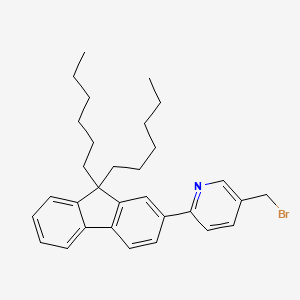
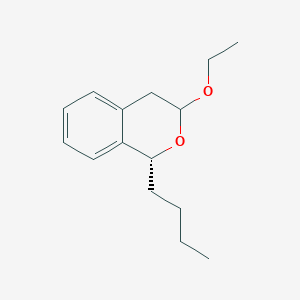
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)
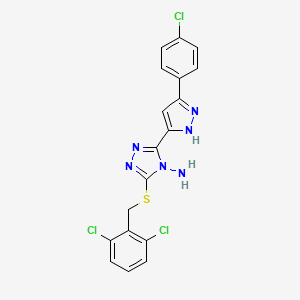
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
-](/img/structure/B15173936.png)
